(3-甲酰基-1H-吲哚-1-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

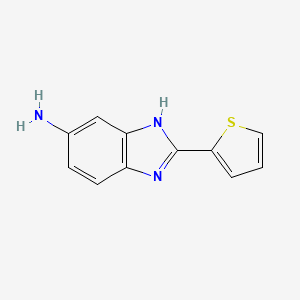

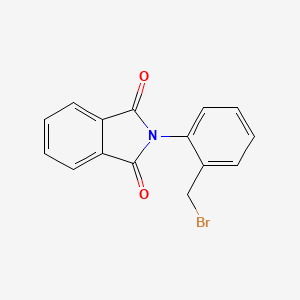

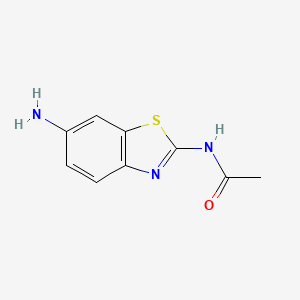

The compound "(3-formyl-1H-indol-1-yl)acetonitrile" is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. The indole ring system is known for its presence in compounds with diverse biological activities. The acetonitrile group attached to the indole ring can be a precursor to various chemical modifications, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives such as 2-(1H-indol-2-yl)acetonitriles has been achieved through a [4+1]-spirocyclization of nitroalkenes to indoles, as described in one study . This method, however, faced challenges due to the formation of inert byproducts like 3-(2-nitroethyl)-1H-indole. The researchers provided a solution to transform these byproducts into the desired acetonitrile molecules effectively . Another approach for synthesizing indole derivatives involved a ten-step process starting from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate, utilizing a Sonogashira coupling and a CuI-mediated indole formation . Additionally, a highly efficient synthesis method for (3-indolyl)acetonitriles was developed through the reduction of (3-indolyl)hydroxamic acids with phosphorus trichloride .

Molecular Structure Analysis

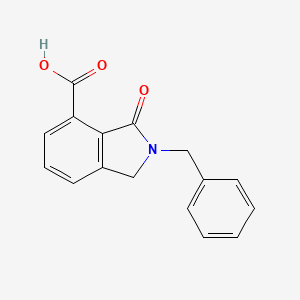

The molecular structure of "(3-formyl-1H-indol-1-yl)acetonitrile" would consist of an indole core with a formyl group at the third position and an acetonitrile group at the first position. The presence of these functional groups allows for further chemical transformations and the potential for interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For instance, the three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes in a water:acetonitrile solvent system can produce corresponding formamides in excellent yields . The copper-catalyzed oxidation of indole by dioxygen in anhydrous acetonitrile leads to the formation of highly reactive 3-oxo 3H-indole, which can be further reacted with dialkylamines to produce 2-dialkylamino 3-oxo 3H-indoles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(3-formyl-1H-indol-1-yl)acetonitrile" are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of indole derivatives. These might include moderate solubility in organic solvents like acetonitrile, potential for hydrogen bonding due to the formyl group, and reactivity associated with the nitrile group. The compound's properties would be influenced by the electron-withdrawing effects of the formyl and acetonitrile groups, which could affect its acidity, basicity, and overall reactivity.

科学研究应用

化学相互作用和 DNA 加合物形成

硝化后,(3-甲酰基-1H-吲哚-1-基)乙腈形成 1-亚硝基吲哚-3-乙腈,已显示通过在体内和体外研究中形成 DNA 加合物来修饰 DNA。这种修饰在该化合物的肿瘤引发活性中起着至关重要的作用,尤其是在胃中,表明其在诱变和致癌中的潜在影响 (Yamashita 等人,1988)。

抗炎应用

合成了一系列与(3-甲酰基-1H-吲哚-1-基)乙腈相关的化合物,并评估了其抗炎活性。其中,一种名为 3-(2'-甲基吲哚氨基噻唑-4'-基)-2-(4-氯苯基)吲哚的化合物显示出有希望的结果,表明(3-甲酰基-1H-吲哚-1-基)乙腈衍生物在开发新型抗炎剂中的潜力 (Singh 等人,2008)。

在化学致癌中的作用

吲哚化合物,如(3-甲酰基-1H-吲哚-1-基)乙腈,因其在化学致癌中的作用而受到研究。研究表明,饮食成分,如(3-甲酰基-1H-吲哚-1-基)乙腈,可以改变参与解毒化学致癌物的酶的活性,这对于理解决定对环境中产癌剂的肿瘤反应的因素的平衡可能很重要 (Sparnins 等人,1982)。

抗分泌和细胞保护活性

研究还探索了与(3-甲酰基-1H-吲哚-1-基)乙腈结构相似的化合物,如 SCH 28080,以了解其抗分泌和细胞保护活性。此类化合物已显示出抑制酸分泌和预防胃损伤的功效,突出了它们在胃肠道疾病中的治疗潜力 (Long 等人,1983)。

癌症的光动力疗法

在癌症治疗的背景下,吲哚-3-乙酸,一种与(3-甲酰基-1H-吲哚-1-基)乙腈相关的化合物,已与强脉冲光相结合进行研究。这种组合在诱导植入肝癌细胞的裸鼠的肿瘤消退和细胞凋亡方面显示出有希望的结果,为创新的癌症治疗策略铺平了道路 (Park 等人,2009)。

安全和危害

The safety information for “(3-formyl-1H-indol-1-yl)acetonitrile” indicates that it should be stored at 0-8°C . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) . The hazard statements for a related compound, 2-(3-formyl-1H-indol-1-yl)acetonitrile, include H302, H312, H315, H319, H332, H335 .

作用机制

Target of Action

The primary targets of (3-formyl-1H-indol-1-yl)acetonitrile are currently unknown. The compound is a biochemical used for proteomics research

Mode of Action

It’s known that the compound has a high charge transfer character, which is observed when examining its stokes shift from non-polar to polar solvents . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The compound is a light brown solid and is stored at 0-8°C . Its molecular weight is 184.2 , which may influence its absorption and distribution

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with

Action Environment

The action of (3-formyl-1H-indol-1-yl)acetonitrile may be influenced by various environmental factors. For instance, its storage temperature (0-8°C) suggests that it may be sensitive to heat . Additionally, its high charge transfer character suggests that its activity may be influenced by the polarity of its environment

属性

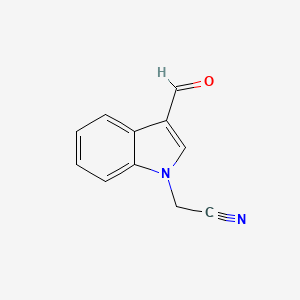

IUPAC Name |

2-(3-formylindol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQLVIHXWZSEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354318 |

Source

|

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328973-78-0 |

Source

|

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)